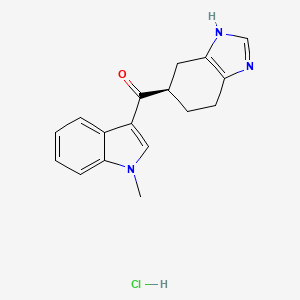

Ramosetron hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de ramosetron est un antagoniste sélectif des récepteurs de la sérotonine 5-HT3. Il est principalement utilisé comme antiémétique pour traiter les nausées et les vomissements associés à la chimiothérapie et à la récupération postopératoire. Il est également efficace dans le traitement du syndrome du côlon irritable à prédominance diarrhéique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de ramosetron implique la préparation du R-5-[(1-méthyl-1H-indole-3-yl) carbonyl]-4,5,6,7-tétrahydro-1H-benzimidazole. Ce processus utilise une technique de résolution-condensation, qui réduit considérablement la consommation de N-méthylindole et augmente le rendement global . Les conditions de réaction impliquent généralement l'utilisation de dichlorure d'éthylène, d'eau, d'hydroxyde de sodium et d'éthanol .

Méthodes de production industrielle

La production industrielle du chlorhydrate de ramosetron implique une série d'étapes, notamment la dissolution du composé dans l'eau et le chloroforme, suivie de l'ajout de liqueur ammoniacale. La phase organique est ensuite séparée, et le produit est cristallisé à l'aide d'éthanol et d'acide chlorhydrique . Une autre méthode consiste à préparer une injection de chlorhydrate de ramosetron, qui implique la dissolution de l'agent stabilisateur dans de l'eau pour injection, l'ajout d'un régulateur de pression osmotique, puis du principe actif du médicament .

Analyse Des Réactions Chimiques

Degradation Reactions

Ramosetron hydrochloride degrades under stressed conditions, with degradation pathways quantified as follows:

Acid/Base Hydrolysis

| Condition | Concentration | Temperature (°C) | Time | Degradation (%) |

|---|---|---|---|---|

| Acid (HCl) | 0.5 N | 60 | 7 days | 5.0 |

| 1 N | 60 | 7 days | 8.0 | |

| 2 N | 60 | 7 days | 11.1 | |

| Base (NaOH) | 0.1 N | 60 | 2 days | 20.9 |

| 0.5 N | 60 | 2 days | 100.0 |

Key Observations :

-

Base hydrolysis causes rapid degradation, especially at ≥0.5 N NaOH .

-

Acidic conditions (≥0.5 N HCl) induce moderate degradation .

Oxidative Degradation

| Oxidizing Agent | Concentration | Time (hours) | Degradation (%) |

|---|---|---|---|

| H₂O₂ | 3% | 3 | 20.8 |

| 5% | 3 | 73.3 | |

| 10% | 3 | 93.0 |

Mechanism : Oxidation likely targets the indole and tetrahydrobenzimidazole moieties .

Photolytic Degradation

| Light Source | Exposure | Degradation (%) |

|---|---|---|

| Fluorescence (3.6 million lux) | Standard | 6.6 |

| UV (600 Wh/m²) | Standard | 6.6 |

Stability : Photolysis causes minimal degradation compared to hydrolysis/oxidation .

Reaction Kinetics

Degradation kinetics under basic conditions follow first-order kinetics, with activation energy (Eₐ) calculated via the Arrhenius equation:

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 60 | 0.021 | 33.0 |

| 70 | 0.028 | 24.8 |

| 80 | 0.038 | 18.2 |

Calculations :

Stability in Formulations

This compound remains stable under:

-

Standard storage : Retains integrity in pharmaceutical formulations at 25°C/60% RH.

Structural Reactivity Insights

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ramosetron has been shown to be more effective than other first-generation 5-HT3 antagonists, such as ondansetron, particularly for delayed CINV. Studies indicate that ramosetron provides longer-lasting effects due to its higher binding affinity and slower dissociation from the receptor .

Clinical Findings:

- A study involving 957 patients demonstrated ramosetron's superiority over placebo in controlling CINV, particularly in the delayed phase .

- Ramosetron is administered as a 0.1 mg oral tablet or a 0.3 mg intravenous injection, offering flexibility in treatment regimens .

Postoperative Nausea and Vomiting (PONV)

Ramosetron is also utilized for preventing PONV, which is common after surgical procedures. Its effectiveness has been confirmed through various clinical trials, establishing it as a reliable option for managing postoperative symptoms .

Key Data:

Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Ramosetron has been specifically approved for treating IBS-D in males. Clinical trials have shown that it improves symptoms such as abdominal pain and stool consistency without significantly increasing constipation rates—an advantage over other treatments .

Clinical Evidence:

- In randomized controlled trials, patients receiving ramosetron reported improved IBS symptoms compared to those on placebo, with responder rates reaching up to 47% .

- The drug has demonstrated a favorable safety profile, with a lower incidence of constipation compared to other 5-HT3 antagonists .

Stability and Compatibility Studies

Recent studies have examined the stability of ramosetron when combined with other medications, such as dexamethasone. These investigations are crucial for ensuring safe co-administration in clinical settings.

Case Studies

Several case studies highlight the real-world applications of ramosetron:

- Case Study on CINV Management: A patient undergoing high-dose chemotherapy experienced severe nausea despite standard treatment. Upon administration of ramosetron, their symptoms significantly decreased, allowing for better overall management of their treatment regimen.

- IBS-D Treatment Case: A male patient diagnosed with IBS-D reported substantial relief from abdominal pain and improved bowel habits after starting ramosetron therapy over a three-month period.

Mécanisme D'action

Ramosetron hydrochloride exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action blocks the binding of serotonin to these receptors, which are located in the afferent vagal nerve endings in the gastrointestinal mucosa. By blocking these receptors, this compound prevents the initiation of the vomiting reflex and reduces gastrointestinal motility .

Comparaison Avec Des Composés Similaires

Composés similaires

Ondansétron : Un autre antagoniste des récepteurs 5-HT3 utilisé pour traiter les nausées et les vomissements.

Granisétron : Similaire à l'ondansétron, utilisé pour les mêmes indications.

Palonosétron : Un antagoniste des récepteurs 5-HT3 plus récent avec une demi-vie plus longue.

Unicité

Le chlorhydrate de ramosetron est unique en raison de sa puissance plus élevée et de sa durée d'action plus longue par rapport aux antagonistes 5-HT3 de première génération comme l'ondansétron . Il est également particulièrement efficace dans le traitement du syndrome du côlon irritable à prédominance diarrhéique, ce qui n'est pas une indication courante pour d'autres antagonistes 5-HT3 .

Activité Biologique

Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D) and as an antiemetic for chemotherapy-induced nausea and vomiting. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, and safety profile.

Ramosetron exerts its effects by selectively antagonizing the 5-HT3 receptors located in both the central and peripheral nervous systems. This action inhibits the release of neurotransmitters involved in gastrointestinal motility and visceral pain, thereby alleviating symptoms associated with IBS-D and reducing nausea and vomiting.

Efficacy in Clinical Trials

Numerous studies have evaluated the efficacy of ramosetron in treating IBS-D. Below is a summary of key clinical findings:

Case Studies

- Male IBS-D Population : In a study focusing on males, ramosetron demonstrated a significant improvement in stool consistency and overall symptom relief compared to placebo, indicating its effectiveness across genders .

- Long-term Use : A post-marketing survey indicated that ramosetron was well-tolerated over extended periods, with a low incidence of severe adverse events, primarily constipation .

Biological Activity in Animal Models

Ramosetron's biological activity has also been assessed in various animal studies, which support its clinical efficacy:

- Inhibition of Defecation : Ramosetron significantly inhibited stress-induced defecation in mice, demonstrating its potential to manage stress-related gastrointestinal disturbances .

- Pain Threshold Increase : In rats, ramosetron increased the pain threshold induced by colonic distension, suggesting its analgesic properties in gastrointestinal contexts .

Safety Profile

The safety profile of ramosetron has been evaluated across multiple studies:

- Adverse Events : Common adverse events include constipation, which occurred in approximately 2% of patients during clinical trials. Severe adverse events were rare, with no reports of ischemic colitis or severe constipation .

- Tolerability : Ramosetron has been shown to be well-tolerated at doses up to 10 µg, with no significant changes in laboratory values or vital signs observed during treatment .

Propriétés

IUPAC Name |

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021223 | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132907-72-3 | |

| Record name | Ramosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ramosetron Hydrochloride's mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor subtype. [, , ] It exerts its antiemetic effects by selectively binding to and blocking the activity of 5-HT3 receptors located in the vagus nerve terminal and the vomiting center of the central nervous system (CNS). [] This effectively suppresses chemotherapy-induced nausea and vomiting. []

Q2: How does the blockade of 5-HT3 receptors by this compound translate to its antiemetic effects?

A2: 5-HT3 receptors are involved in the transmission of nausea and vomiting signals in the brain and gut. By blocking these receptors, this compound prevents the initiation and propagation of these signals, thereby reducing the sensation of nausea and the occurrence of vomiting.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research abstracts do not explicitly state the molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula of this compound is C16H20N4O2 • HCl, and its molecular weight is 336.83 g/mol.

Q4: Is there evidence of any interaction between this compound and common pharmaceutical excipients?

A4: FTIR spectral analysis confirmed the absence of interactions between this compound and the polymers Eudragit S100 and HPMC K4M, which were investigated for potential use in transdermal drug delivery systems. [] Additionally, a study found this compound for injection compatible with four other unspecified injection solutions, showing no significant changes in appearance, pH, or content after 10 hours at 25°C. [] Another study confirmed compatibility with Dexamethasone Sodium Phosphate Injection under dark conditions. []

Q5: How stable is this compound in solution?

A5: Studies indicate that this compound exhibits good stability in various solutions. A study confirmed its stability in admixtures with Midazolam Hydrochloride in 0.9% sodium chloride injection for up to 14 days when stored at 4°C or 25°C, retaining at least 97% of its initial concentration. [] Another study found this compound and Dexamethasone Sodium Phosphate Injection stable in 0.9% Sodium Chloride Injection under dark conditions. []

Q6: What about this compound's stability under stress conditions?

A6: Research has explored the degradation kinetics of this compound under various stress conditions. One study found that while it remained stable in an aqueous solution at 60°C for 7 days, degradation was observed under acidic, basic, and oxidative conditions. [] Specifically, base hydrolysis and oxidative degradation with hydrogen peroxide were found to be more drastic than other stress conditions tested. []

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in rats show that after oral administration, this compound is rapidly absorbed, reaching peak blood concentration (Cmax) within 15 minutes. [] It is then eliminated biphasically with a terminal half-life (t1/2) of 2.1 hours. [] The absorption ratio is highest in the duodenum, followed by the jejunum, ileum, colon, and lowest in the stomach. [] Distribution is rapid and widespread, with the highest levels found in the liver, followed by the small intestine, kidney, stomach, large intestine, and lung. [] Excretion primarily occurs via feces and bile, with a small portion excreted in urine. []

Q8: Has the efficacy of this compound been tested in clinical trials?

A8: Yes, several clinical trials have demonstrated the efficacy of this compound in preventing and treating chemotherapy-induced nausea and vomiting (CINV). [, , , , ] It has shown superior efficacy compared to placebo and comparable or even better effectiveness than other 5-HT3 receptor antagonists like ondansetron in some studies. [, , ] Furthermore, it has also shown promising results in managing diarrhea-predominant Irritable Bowel Syndrome (IBS) in both male and female patients. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.